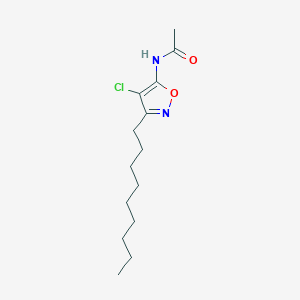
N-(4-Chloro-3-nonyl-1,2-oxazol-5-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group at the 4-position, a nonyl chain at the 3-position, and an acetamide group at the 5-position of the oxazole ring. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 4-chloro-3-nonyl-2-oxazoline and acetic anhydride under acidic conditions can yield the desired oxazole ring.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the oxazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of N-(4-substituted-3-nonyl-1,2-oxazol-5-yl)acetamide derivatives.
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced oxazole derivatives.
Hydrolysis: Formation of 4-chloro-3-nonyl-1,2-oxazole-5-carboxylic acid and acetamide.
Applications De Recherche Scientifique
N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the oxazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and nonyl groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Phenyl-1,2-oxazol-5-yl)acetamide: Similar structure but with a phenyl group instead of a nonyl chain.
2-Chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide: Similar structure with a phenyl group and an additional chloro group.
Uniqueness
N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonyl chain enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability. The chloro group at the 4-position can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential biological activities.
This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.
Propriétés
Numéro CAS |
92088-05-6 |
|---|---|
Formule moléculaire |
C14H23ClN2O2 |
Poids moléculaire |
286.80 g/mol |
Nom IUPAC |
N-(4-chloro-3-nonyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C14H23ClN2O2/c1-3-4-5-6-7-8-9-10-12-13(15)14(19-17-12)16-11(2)18/h3-10H2,1-2H3,(H,16,18) |
Clé InChI |
GSUFGNOJENSDOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NOC(=C1Cl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


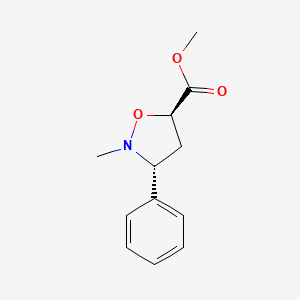
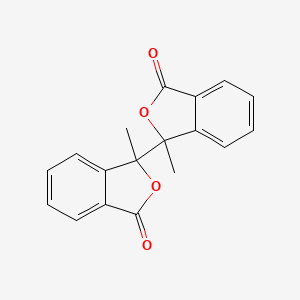
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)
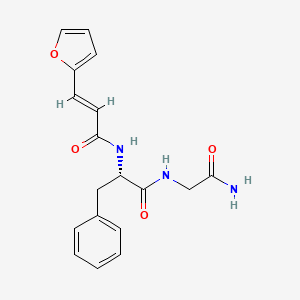
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)
![Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-](/img/structure/B12901314.png)

![5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12901319.png)
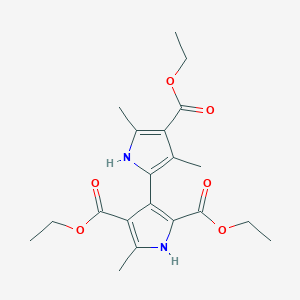


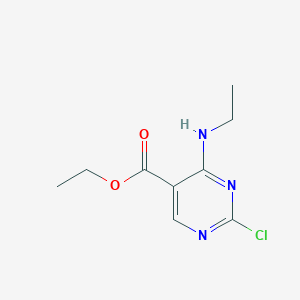

![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)
